molecular formula C11H18O3 B6231503 5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid, Mixture of diastereomers CAS No. 2386799-13-7

5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6231503
CAS RN: 2386799-13-7
M. Wt: 198.3
InChI Key:
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Description

“5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C11H17NO4 . It’s also known by its English name "5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.3]hexane-1-carboxylic acid" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O3/c1-10(2,3)14-7-4-11(5-7)6-8(11)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) . This code provides a standardized way to represent the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 227.26 . Other physical and chemical properties such as density, melting point, boiling point, and solubility are not specified in the available sources .

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid involves the preparation of a spirocyclic intermediate, which is then functionalized with a carboxylic acid group. The spirocyclic intermediate can be prepared through a Diels-Alder reaction between a cyclopentadiene derivative and a maleic anhydride derivative. The resulting adduct can then be subjected to a spirocyclization reaction to form the desired spirocyclic intermediate. The carboxylic acid group can be introduced through a Grignard reaction with a tert-butoxy-substituted alkyl halide, followed by acid hydrolysis to yield the final product.", "Starting Materials": [ "Cyclopentadiene derivative", "Maleic anhydride derivative", "Tert-butoxy-substituted alkyl halide", "Magnesium metal", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Perform a Diels-Alder reaction between the cyclopentadiene derivative and the maleic anhydride derivative in a suitable solvent to yield the adduct.", "2. Subject the adduct to a spirocyclization reaction in the presence of a suitable catalyst to form the spirocyclic intermediate.", "3. Prepare a Grignard reagent from the tert-butoxy-substituted alkyl halide and magnesium metal in diethyl ether.", "4. Add the Grignard reagent to the spirocyclic intermediate in a suitable solvent to yield the corresponding tertiary alcohol.", "5. Acid hydrolysis of the tertiary alcohol with hydrochloric acid to yield the carboxylic acid intermediate.", "6. Neutralize the acid with sodium hydroxide and extract the product with water.", "7. Purify the product by recrystallization or chromatography." ] }

CAS RN

2386799-13-7

Product Name

5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid, Mixture of diastereomers

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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